Navigating the Environmental Journey of Cybutryne: A Technical Guide
Navigating the Environmental Journey of Cybutryne: A Technical Guide
An in-depth exploration of the environmental fate, transport, and analysis of the antifouling agent Cybutryne (Irgarol 1051) for researchers, scientists, and environmental professionals.
Cybutryne, a triazine-based algicide, has been widely used in antifouling paints to prevent the growth of algae on ship hulls. However, its persistence in the aquatic environment and potential toxicity to non-target organisms have raised significant environmental concerns, leading to restrictions and bans on its use in many regions.[1][2][3] This technical guide provides a comprehensive overview of the environmental fate and transport of Cybutryne, including its physicochemical characteristics, degradation processes, mobility in various environmental compartments, and bioaccumulation potential. Detailed experimental protocols for key environmental studies and advanced analytical methodologies are also presented to support further research and monitoring efforts.
Physicochemical Properties
Understanding the fundamental physicochemical properties of Cybutryne is crucial for predicting its behavior and persistence in the environment. These properties govern its solubility, partitioning between different environmental media, and susceptibility to various degradation mechanisms. A summary of key physicochemical data is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | N2-tert-butyl-N4-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [4] |
| CAS Number | 28159-98-0 | [4] |
| Molecular Formula | C11H19N5S | [4] |
| Molecular Weight | 253.37 g/mol | [4] |
| Water Solubility | 7 mg/L | [4] |
| Vapour Pressure | 5.1 x 10⁻⁴ Pa | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.95 | [4] |
| pKa | 4.13 ± 0.10 | [5] |
Environmental Fate and Transport
The environmental journey of Cybutryne is dictated by a complex interplay of degradation, partitioning, and transport processes. Once released into the aquatic environment from antifouling coatings, it can undergo various transformations and distribute between the water column, sediment, and biota.
Degradation
Degradation is a key process that determines the persistence of Cybutryne in the environment. It can occur through both abiotic and biotic pathways.
Abiotic Degradation:
-
Photolysis: Photodegradation in water is a significant pathway for Cybutryne removal. The dissipation half-life (DT50) due to photolysis in natural waters has been reported to be in the range of 52 to 72 days.[5] The presence of substances like humic and fulvic acids can influence the rate of photodegradation.[5]
-
Hydrolysis: Cybutryne is considered to be hydrolytically stable in waters with a pH range of 5-9 at 25°C.[5]
Biotic Degradation:
Cybutryne is not readily biodegradable.[5][6] Studies have shown that it is not inherently biodegradable, with less than 10% degradation observed in 28 days in a modified OECD 302 test.[4] In water-sediment systems, degradation is slow, with reported half-lives ranging from 100 to 200 days under aerobic conditions, and even slower under anaerobic conditions.[5] The primary degradation product of Cybutryne is 2-methylthio-4-tert-butylamino-6-amino-s-triazine (M1).[4]
A summary of reported degradation half-lives (DT50) for Cybutryne in various environmental compartments is provided in Table 2.
| Environmental Compartment | Condition | DT50 (days) | Reference |
| Natural Seawater | Photolysis | 72 | [5] |
| Natural Water | Photolysis | 52-60 | [5] |
| Pure and Buffered Water | Photolysis | 52-59 | [5] |
| Freshwater Sediment | Aerobic | 100-200 | [5] |
| Marine Water Sediment | Aerobic | 100-200 | [5] |
| Marine Sediment | Biodegradation | Considered very persistent | [6] |
Adsorption and Mobility
The mobility of Cybutryne in the environment is largely governed by its adsorption to soil and sediment particles. Its relatively high Log Koc value indicates a tendency to adsorb to organic matter.
| Parameter | Value | Reference |
| Log Koc | 3.58 - 4.06 | [4] |
The adsorption of Cybutryne to soil and sediment reduces its concentration in the water column and limits its mobility. However, it also leads to its accumulation in benthic environments, where it can persist for longer periods.
Bioaccumulation
Cybutryne has the potential to bioaccumulate in aquatic organisms. The bioconcentration factor (BCF) is a key parameter used to assess this potential.
| Organism | BCF Value | Reference |
| Fish (general) | 250 | [4] |
| Green macro algae | > 5000 L/kg | [6] |
While the BCF in fish is moderate, significantly higher values have been observed in algae, indicating a potential for transfer through the food chain.[6]
Experimental Protocols
Standardized laboratory studies are essential for generating reliable data on the environmental fate and transport of chemicals like Cybutryne. The following sections provide overviews of key experimental protocols based on internationally recognized guidelines.
Biodegradation in Soil (based on OECD 307)
This test evaluates the aerobic and anaerobic transformation of Cybutryne in soil.[4][7][8]
Objective: To determine the rate of transformation and identify degradation products in soil.
Methodology:
-
Test System: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions.[4]
-
Application: The test substance is applied at a rate corresponding to its intended use.[8]
-
Incubation: The test is typically run for a maximum of 120 days.[4][7]
-
Sampling: Soil samples are collected at various time points.[7]
-
Analysis: Samples are analyzed for the parent compound and its transformation products.[4]
-
Data Analysis: The rate of transformation (DT50 and DT90) and the formation and decline of transformation products are determined.[4]
Biodegradation in Water-Sediment Systems (based on OECD 308)
This guideline describes a laboratory method to assess the transformation of chemicals in aquatic sediment systems under both aerobic and anaerobic conditions.[9][10][11]
Objective: To determine the rate of transformation, mineralization, and distribution of Cybutryne between water and sediment.
Methodology:
-
Test System: The test is conducted using at least two different sediment types with varying organic carbon content and texture.[10][11]
-
Application: The test substance is typically applied to the water phase.[10][11]
-
Incubation: The system is incubated in the dark at a constant temperature for a period not exceeding 100 days.[9][10][11]
-
Sampling: Samples of both water and sediment are taken at specified intervals.[9][10]
-
Analysis: The concentrations of the test substance and its transformation products in both phases are determined. Mineralization is assessed by measuring the evolution of ¹⁴CO₂ if a radiolabelled test substance is used.[10]
-
Data Analysis: Half-lives (DT50) and distribution patterns are established.[10][11]
Adsorption-Desorption (based on OECD 106)
This test is designed to estimate the adsorption and desorption behavior of a chemical on different soil types using a batch equilibrium method.[2][3][12][13]
Objective: To determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of Cybutryne.
Methodology:
-
Test System: A known mass of soil is mixed with a solution of the test substance of known concentration.[14]
-
Equilibration: The mixture is agitated for a predetermined period to reach equilibrium.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in the aqueous phase is measured.
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[15] Adsorption isotherms (e.g., Freundlich) are determined by using a range of concentrations.[2]
Bioaccumulation in Fish (based on OECD 305)
This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish.[16][17][18][19]
Objective: To determine the bioconcentration factor (BCF) of Cybutryne in fish.
Methodology:
-
Exposure Phase: Fish are exposed to a constant concentration of the test substance in water for a defined period (e.g., 28 days).[16][19]
-
Depuration Phase: After the exposure phase, the fish are transferred to clean water and the elimination of the substance is monitored over time.[16][19]
-
Sampling: Fish and water samples are collected at regular intervals during both phases.
-
Analysis: The concentration of the test substance in fish tissue and water is determined.
-
Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[19]
Analytical Methodology
Accurate and sensitive analytical methods are crucial for monitoring Cybutryne and its degradation products in environmental matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose.
Sample Preparation and LC-MS/MS Analysis
Objective: To quantify Cybutryne and its main metabolite M1 in water and sediment samples.
Methodology:
-
Extraction from Water: Solid-phase extraction (SPE) is commonly used to extract and pre-concentrate Cybutryne and M1 from water samples.
-
Extraction from Sediment: Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent is typically employed for sediment samples.
-
Clean-up: The extracts may require a clean-up step, for example, using SPE, to remove interfering matrix components.
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is used to separate Cybutryne and M1 from other compounds in the extract.
-
Mass Spectrometry: A tandem mass spectrometer, often a triple quadrupole, is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cybutryne and M1 are monitored.[20][21][22][23]
-
Quantification: Quantification is typically performed using an internal standard method with a structurally similar, isotopically labeled compound.
-
Visualizing Environmental Processes
The following diagrams, generated using the DOT language, illustrate key processes in the environmental fate of Cybutryne.
References
- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. circabc.europa.eu [circabc.europa.eu]
- 6. rivm.nl [rivm.nl]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. content.fera.co.uk [content.fera.co.uk]
- 13. oecd.org [oecd.org]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 18. oecd.org [oecd.org]
- 19. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 20. "Development of an LCMS Analytical Method with Applicability to Determi" by Cristina I. Veresmortean [academicworks.cuny.edu]
- 21. vliz.be [vliz.be]
- 22. diva-portal.org [diva-portal.org]
- 23. Optimization of SPE and LC-MS/MS methods for the determination of antibiotic concentration in environmental samples - DORAS [doras.dcu.ie]
